Ethyl 2-(3-nitrophenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 2-(3-nitrophenyl)acetate often involves novel methodologies that highlight the versatility of organic synthesis techniques. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a racemization-free synthesis route for hydroxamic acids and ureas from carboxylic acids, showcasing efficient yields under milder conditions (Thalluri, Manne, Dev, & Mandal, 2014). Additionally, the aza-alkylation/intramolecular Michael cascade reaction provides a method for preparing Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, further illustrating the compound's synthetic utility (Choi & Kim, 2017).
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-nitrophenyl)acetate derivatives has been extensively analyzed through various spectroscopic and crystallographic techniques. For example, X-ray structure, Hirshfeld analysis, and DFT studies of Ethyl-2-(4-Aminophenoxy) Acetate reveal detailed insights into the crystal system and non-covalent interactions, contributing significantly to the understanding of molecular packing and structure-property relationships (Altowyan et al., 2022).
Chemical Reactions and Properties
Ethyl 2-(3-nitrophenyl)acetate and its analogs participate in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, reactions with lithium 2-nitropropan-2-ide showcase novel ionic substitution processes, highlighting the compound's versatility in synthetic chemistry (Newcombe & Norris, 1979).
Scientific Research Applications
Synthesis of Cyclic Hydroxamic Acids and Lactams : Ethyl 2-nitrophenyl oxalate was used in the catalytic hydrogenation process to yield hydroxamic acids and lactams, important in natural cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).
Catalysis in Ester Hydrolysis : Ethyl 2-nitrophenyl acetate's hydrolysis was studied for its relationship to enzymatic hydrolysis, demonstrating its utility in understanding basic catalysis mechanisms (Bender & Turnquest, 1957).
Building Blocks for Pharmaceutical Synthesis : Methyl and ethyl N-(4-nitrophenyl)oxomorpholine carboxylates were synthesized through catalyzed carbene insertion, representing new building blocks for bioactive pharmaceutical compounds (Trstenjak, Ilaš, & Kikelj, 2013).
Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was utilized in the Lossen rearrangement process for synthesizing hydroxamic acids and ureas without racemization, important in pharmaceutical synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Thermodynamic Properties in Solutions : The solubility and thermodynamic properties of 5-(3-nitrophenyl)-furan-2-carboxylic acid in ethyl acetate were studied, contributing to the understanding of the solubility behavior of carboxyl-containing substances (Sobechko et al., 2021).
Solid Acid Catalysis in Hydrolysis of Esters : The hydrolysis of various esters, including 2-nitrophenyl acetate, was investigated using solid acids, contributing to the understanding of water-tolerant acid catalysis (Kimura, Nakato, & Okuhara, 1997).
Safety And Hazards
Ethyl 2-(3-nitrophenyl)acetate is associated with several safety hazards. It is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Research into the applications and properties of Ethyl 2-(3-nitrophenyl)acetate and similar compounds is ongoing. For instance, the Wittig reaction, which Ethyl 2-(3-nitrophenyl)acetate can participate in, continues to be a relevant area of study due to its stereoselective capabilities and ability to be performed in moderate conditions . Additionally, indole derivatives, which include compounds similar to Ethyl 2-(3-nitrophenyl)acetate, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
ethyl 2-(3-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSTWFAYXHCBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566713 | |
Record name | Ethyl (3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-nitrophenyl)acetate | |
CAS RN |
14318-64-0 | |
Record name | Ethyl (3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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